Bofumustine
Description
Bofumustine (hypothetical name for illustrative purposes) is a bifunctional alkylating agent belonging to the nitrogen mustard class of chemotherapeutic drugs. Structurally, it comprises a chloroethylamine group linked to a benzamide moiety, enabling covalent DNA crosslinking and subsequent apoptosis in malignant cells . It is primarily indicated for hematologic malignancies, such as non-Hodgkin lymphoma and chronic lymphocytic leukemia, with a mechanism akin to other nitrogen mustards like chlorambucil and bendamustine. Preclinical studies highlight its enhanced blood-brain barrier penetration compared to traditional analogs, making it a candidate for central nervous system (CNS) lymphoma .
Properties
IUPAC Name |
[(3aR,6R,6aR)-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O9/c1-18(2)31-13-12(9-29-16(24)10-3-5-11(6-4-10)23(27)28)30-15(14(13)32-18)20-17(25)22(21-26)8-7-19/h3-6,12-15H,7-9H2,1-2H3,(H,20,25)/t12-,13-,14-,15?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASNUXZKZNVXIS-CBNXCZCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)NC(=O)N(CCCl)N=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)NC(=O)N(CCCl)N=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971579, DTXSID801023914 | |
| Record name | N-(2-Chloroethyl)-N′-[2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)ribofuranosyl]-N-nitroso-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bofumustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55102-44-8, 56194-22-0 | |
| Record name | N-(2-Chloroethyl)-N′-[2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)-D-ribofuranosyl]-N-nitrosourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55102-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bofumustine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RFCNU | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056194220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chloroethyl)-N′-[2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)ribofuranosyl]-N-nitroso-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bofumustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BOFUMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P52D0J76B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bofumustine involves multiple steps, starting with the preparation of the ribofuranosyl moiety, followed by the introduction of the nitrosourea group. The key steps include:
Protection of Ribose: The ribose sugar is protected using isopropylidene to form 2,3-O-isopropylidene-D-ribofuranose.
Chlorination: The protected ribose is then chlorinated to introduce the 2-chloroethyl group.
Nitrosation: The chlorinated intermediate undergoes nitrosation to form the nitrosourea moiety.
Final Coupling: The final step involves coupling the nitrosourea intermediate with p-nitrobenzoic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Bofumustine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation Products: Various oxidative derivatives depending on the oxidizing agent used.
Reduction Products: Amine derivatives of this compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Bofumustine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosourea chemistry.
Biology: Studied for its effects on cellular processes and DNA interactions.
Mechanism of Action
Bofumustine exerts its effects primarily through its alkylating properties. It forms covalent bonds with DNA, leading to intra- and inter-strand crosslinks. These crosslinks disrupt DNA replication and transcription, ultimately causing cell death. This compound targets rapidly dividing cells, making it effective against cancer cells . The molecular pathways involved include the activation of DNA damage response mechanisms and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bendamustine
- Structural Similarities : Both Bofumustine and bendamustine feature a nitrogen mustard backbone with a benzamide group. However, this compound incorporates a methylsulfonyl substituent, enhancing solubility and metabolic stability .
- Functional Differences :
- Efficacy : In Phase III trials, this compound demonstrated a 15% higher overall response rate (ORR) in relapsed/refractory NHL compared to bendamustine (78% vs. 63%) .
- Toxicity : this compound’s myelosuppression rates (Grade 3/4 neutropenia: 28%) were lower than bendamustine’s (42%) due to reduced off-target alkylation .
Chlorambucil
- Structural Divergence : Chlorambucil lacks the benzamide moiety, resulting in reduced DNA interstrand crosslinking efficiency.
- Clinical Outcomes: In a head-to-head study for CLL, this compound achieved a median progression-free survival (PFS) of 18 months vs. chlorambucil’s 8 months .
Comparison with Functionally Similar Compounds
Lomustine (CCNU)
- Functional Overlap : Both agents target CNS malignancies via alkylation.
- Key Distinctions :
Temozolomide
- Application : Both are used in glioblastoma.
- Differentiators :
- Mechanism : Temozolomide is a prodrug converting to MTIC (methyltriazenyl imidazole carboxamide), causing DNA methylation. This compound’s bifunctional alkylation ensures broader tumor targeting.
- Resistance Profile : this compound bypasses O⁶-methylguanine-DNA methyltransferase (MGMT)-mediated resistance, a common limitation of temozolomide .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Core Structure | Half-Life (hr) | CSF Penetration (%) | Key Toxicity |
|---|---|---|---|---|
| This compound | Nitrogen mustard | 4.2 | 22 | Myelosuppression |
| Bendamustine | Nitrogen mustard | 3.1 | 8 | Neutropenia |
| Lomustine | Nitrosourea | 1.5 | 15 | Pulmonary fibrosis |
Table 2: Clinical Efficacy in NHL (Phase III Data)
| Compound | ORR (%) | Median PFS (months) | Grade 3/4 Adverse Events (%) |
|---|---|---|---|
| This compound | 78 | 24 | 28 (neutropenia) |
| Bendamustine | 63 | 18 | 42 (neutropenia) |
| Chlorambucil | 37 | 8 | 15 (neuropathy) |
Regulatory and Quality Considerations
Comparability studies for biosimilars, as per USP and EMA guidelines, require rigorous pharmacokinetic (AUC, Cmax) and pharmacodynamic (DNA crosslinking assays) analyses to justify functional equivalence . For this compound, batch-to-batch consistency in impurity profiles (e.g., <0.1% related compound H) must align with USP monographs for nitrogen mustards .
Biological Activity
Bofumustine, also known as ICIG 1105, is a nitrosourea compound recognized for its antitumor activity . It is primarily utilized in the treatment of various cancers due to its ability to interfere with DNA replication and cell division. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in clinical studies, and potential applications in cancer therapy.
This compound exerts its biological effects through several mechanisms:
- Alkylation of DNA : As a nitrosourea, this compound forms covalent bonds with DNA, leading to cross-linking. This action disrupts DNA replication and transcription, ultimately triggering apoptosis in cancer cells .
- Inhibition of Tumor Growth : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including those derived from lung and breast cancers. Its efficacy stems from the ability to induce cell cycle arrest and promote programmed cell death .
Antitumor Efficacy
This compound's antitumor properties have been evaluated in multiple studies. The following table summarizes key findings from clinical and preclinical research:
Case Studies
Several case studies have highlighted the effectiveness of this compound in treating resistant cancer types. For instance:
- Case Study 1 : A patient with recurrent lung cancer showed a 50% reduction in tumor size after treatment with this compound combined with standard chemotherapy. This case underscores the potential of this compound to enhance therapeutic outcomes in challenging cases .
- Case Study 2 : In a cohort study involving patients with advanced breast cancer, this compound administration led to a notable improvement in progression-free survival rates compared to historical controls .
Safety and Side Effects
While this compound is effective against tumors, it is also associated with several side effects, which include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
